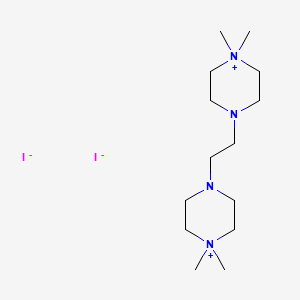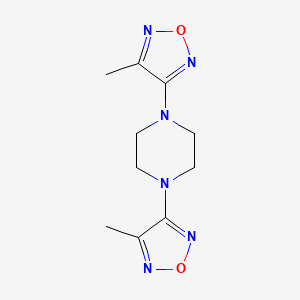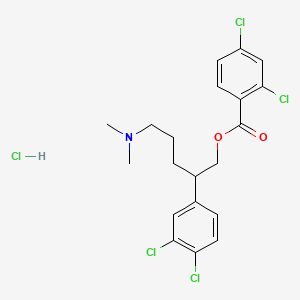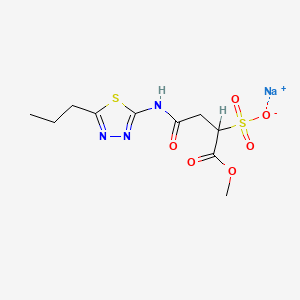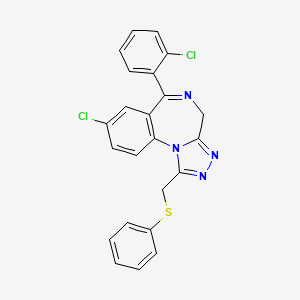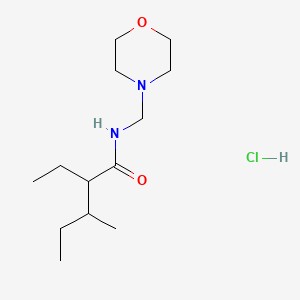
cis-3-Undecene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
cis-3-Undecene: is an organic compound classified as an alkene, characterized by the presence of a carbon-carbon double bond. It is a stereoisomer of 3-undecene, specifically in the cis configuration, meaning the substituents on the double bond are on the same side. This compound has the molecular formula C₁₁H₂₂ and is used in various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method for synthesizing cis-3-undecene involves the Grignard reaction. This process typically starts with the reaction of an alkyl halide with magnesium in the presence of an ether solvent to form a Grignard reagent. This reagent is then reacted with an appropriate aldehyde or ketone to form the desired alkene.
Wittig Reaction: Another method involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the alkene. This method allows for the precise control of the stereochemistry, favoring the formation of the cis isomer.
Industrial Production Methods: Industrial production of this compound often involves catalytic hydrogenation of longer-chain alkenes or the selective isomerization of other undecenes. These processes are typically carried out under controlled conditions to ensure high yield and purity of the desired isomer.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: cis-3-Undecene can undergo oxidation reactions, typically using reagents like potassium permanganate or osmium tetroxide, to form diols or other oxygenated products.
Reduction: Reduction of this compound can be achieved using hydrogenation catalysts such as palladium on carbon, leading to the formation of undecane.
Substitution: Halogenation reactions, such as the addition of bromine, can occur across the double bond, forming dibromo derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Bromine in an inert solvent like carbon tetrachloride.
Major Products:
Oxidation: Diols or epoxides.
Reduction: Undecane.
Substitution: Dibromo-undecane.
Applications De Recherche Scientifique
cis-3-Undecene has several applications in scientific research:
Chemistry: Used as a model compound in studies of stereochemistry and reaction mechanisms.
Biology: Investigated for its role in pheromone communication in certain insect species.
Medicine: Explored for potential use in drug synthesis and as a building block for more complex molecules.
Industry: Utilized in the synthesis of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of cis-3-undecene in chemical reactions typically involves the interaction of the double bond with various reagents. For example, in oxidation reactions, the double bond is attacked by oxidizing agents, leading to the formation of intermediate species that eventually yield the final oxidized product. In biological systems, its mechanism may involve binding to specific receptors or enzymes, influencing physiological processes.
Comparaison Avec Des Composés Similaires
trans-3-Undecene: The trans isomer of 3-undecene, where the substituents on the double bond are on opposite sides.
3-Decene: A shorter-chain alkene with similar chemical properties.
3-Dodecene: A longer-chain alkene with similar reactivity.
Uniqueness: cis-3-Undecene is unique due to its specific stereochemistry, which can influence its reactivity and interactions in both chemical and biological systems. The cis configuration can lead to different physical properties, such as boiling point and solubility, compared to its trans counterpart.
Propriétés
Numéro CAS |
821-97-6 |
|---|---|
Formule moléculaire |
C11H22 |
Poids moléculaire |
154.29 g/mol |
Nom IUPAC |
(Z)-undec-3-ene |
InChI |
InChI=1S/C11H22/c1-3-5-7-9-11-10-8-6-4-2/h5,7H,3-4,6,8-11H2,1-2H3/b7-5- |
Clé InChI |
SDTYFWAQLSIEBH-ALCCZGGFSA-N |
SMILES isomérique |
CCCCCCC/C=C\CC |
SMILES canonique |
CCCCCCCC=CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



